molecular formula C19H17N3O B4874964 N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B4874964
M. Wt: 303.4 g/mol
InChI Key: IFZPZAVTKDFZFY-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-1H-indole-6-carboxamide (CAS Number: 929858-61-7) is a synthetic bis-indole derivative supplied for preclinical research and drug discovery. This compound features a carboxamide linker connecting two indole moieties, a structural framework prevalent in numerous biologically active molecules and several FDA-approved anticancer drugs . The indole scaffold is known to regulate a wide array of proteins and genes significant in cancer development, making it a privileged structure in medicinal chemistry . Research Applications and Potential While specific biological data for this compound is subject to ongoing research, its structural class suggests significant potential in several therapeutic areas. Indole derivatives are extensively investigated for their anticancer properties , with mechanisms that can include inhibition of key kinases (e.g., VEGFR, EGFR), modulation of cell cycle proteins (CDKs), and induction of apoptosis . Furthermore, structurally related 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues have demonstrated potent antibacterial activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , with some compounds also showing efficacy in inhibiting biofilm formation . This compound serves as a valuable chemical tool for exploring these and other biological pathways. Product Information This product is provided as a high-purity solid for research use. Researchers are encouraged to conduct their own assays to determine the compound's specific activity and mechanism of action in their biological systems of interest. Disclaimer This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(14-6-5-13-7-9-20-18(13)11-14)21-10-8-15-12-22-17-4-2-1-3-16(15)17/h1-7,9,11-12,20,22H,8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZPZAVTKDFZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide typically involves the reaction between tryptamine and a carboxylic acid derivative. One common method uses N,N’-dicyclohexylcarbodiimide as a dehydrating reagent to facilitate the coupling of tryptamine with the carboxylic acid . This reaction is carried out under mild conditions and yields the desired amide product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Alkylation and Coupling Reactions

  • Alkylation : Ethyl indole-2-carboxylate derivatives undergo alkylation using aqueous KOH in acetone, enabling N-alkylation .

  • Coupling : The carboxamide group can participate in condensation reactions with activated esters (e.g., using N,N’-dicyclohexylcarbodiimide, DCC) to form amide bonds . For example, tryptamine reacts with ibuprofen in the presence of DCC to yield amide derivatives .

Condensation Reactions

The compound’s carboxamide group facilitates condensation with aldehydes or ketones. For instance, hydrazinolysis of esters forms hydrazides, which react with aromatic aldehydes to generate substituted derivatives . This approach is critical for diversifying the compound’s structure.

Key Reaction Types

The compound’s reactivity stems from its functional groups and aromatic rings.

Oxidation

While direct oxidation of the indole core is less common, adjacent functional groups (e.g., amides) may undergo oxidation. For example, indole-3-carboxylic acids can oxidize to form oxo derivatives, though this requires further validation .

Reduction

Reduction reactions typically target the carboxamide group. For instance, hydrazinolysis of esters to form hydrazides, followed by reaction with reducing agents, yields reduced amine derivatives .

Substitution

The indole’s aromatic rings are prone to electrophilic substitution. For example, electron-donating groups (e.g., ethyl linkages) direct substitution to specific positions. Structural analogs, such as 5-fluoroindole derivatives, demonstrate substitution patterns influenced by halogenation .

Condensation

The carboxamide group engages in condensation with aldehydes or ketones, forming imine or hydrazone derivatives. This is exemplified by reactions of indole-3-carbaldehydes with anthranilamide to yield quinazolinones .

Biological Activity Correlation

The compound’s structural features correlate with diverse biological activities, as evidenced by related indole derivatives:

  • Enzyme Inhibition : Indole derivatives often inhibit cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediators .

  • Anticancer Properties : Structural analogs (e.g., 2-(indol-3-yl)-2-oxo-acetamide) exhibit anticancer effects, likely through apoptosis induction .

  • Antimicrobial Activity : Substituted indoles (e.g., 5-methoxyindole) show antimicrobial properties, influenced by functional groups like carboxamides .

Structural Analogs and Variations

The following table compares the target compound with related indole derivatives, highlighting structural and activity differences:

Compound Key Features Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamideDual indole moieties, ethyl linkage, carboxamidePotential COX inhibition, anticancer
N-(1H-indol-3-ylacetyl)alanineAlanine substituent, acetylamino groupAnticancer, modulates cellular pathways
5-MethoxyindoleSimplified structure, lacks carboxamideAntimicrobial, antihypertensive
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamideFluoro substitution, methyl groupEnhanced pharmacological binding affinity

Research Findings

  • Synthesis Optimization : Alkylation of ethyl indole-2-carboxylate using aqueous KOH in acetone avoids transesterification, ensuring N-alkylation .

  • Structural Stability : Dihydroquinazolinones formed during synthesis are unstable and oxidize to quinazolinones under ambient conditions .

  • Biological Implications : The carboxamide group enhances solubility and bioactivity, critical for therapeutic applications .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural similarity to tryptamine derivatives makes it useful in studying neurotransmitter pathways and receptor interactions.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to receptors and enzymes, influencing various biological pathways. For example, it may interact with serotonin receptors, modulating neurotransmitter activity and affecting mood, cognition, and behavior . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Indole-Based Amides and Esters

Compound Name Substituent/Functional Group Melting Point (°C) Key Properties/Activity Reference
N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide (15) 4-methylbenzamide 126.8–128.2 TLR4 modulation potential
N-(2-(1H-Indol-3-yl)ethyl)-2-naphthamide (19) 2-naphthamide 193.2–195.0 Enhanced thermal stability
2-(1H-Indol-3-yl)ethyl 5-hydroxypentanoate (74) Ester (5-hydroxypentanoate) Not reported Weak DPPH radical scavenging
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide Carbazole-propanamide Not reported Anti-inflammatory potential

Key Observations :

  • Amides vs. Esters : Amide derivatives (e.g., benzamides in ) generally exhibit higher melting points compared to esters (e.g., compound 74 in ), likely due to stronger hydrogen bonding in amides.
  • Aromatic Substituents : Bulky groups like naphthamide (compound 19, ) increase thermal stability, while electron-withdrawing substituents (e.g., chloro in compound 17, ) may enhance reactivity or binding affinity.
  • Functional Group Impact: The carbazole-propanamide derivative demonstrates how non-indole aromatic systems (carbazole) can introduce novel bioactivity profiles, such as anti-inflammatory effects.

Key Observations :

  • Anti-Inflammatory Potential: The carbazole-propanamide compound highlights the importance of hybrid structures (indole + carbazole) in targeting inflammatory pathways.
  • Resistance Modulation : Sulfonamide derivatives (e.g., 4g–4i, ) with halogen substituents exhibit activity against bacterial resistance mechanisms, likely due to enhanced lipophilicity and target binding.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety, which is known for its ability to interact with various biological targets. The presence of the carboxamide group enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Serotonin Receptors : The indole structure allows for modulation of serotonin receptors, which play a crucial role in neurotransmitter signaling pathways. This modulation can influence mood regulation and anxiety disorders .
  • Enzyme Interaction : Research indicates that this compound may inhibit certain enzymes involved in cancer pathways, potentially leading to anticancer effects .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : Preliminary findings suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating significant growth inhibition .
  • Mechanisms of Action : The compound's anticancer activity may be mediated through apoptosis induction and cell cycle arrest. Studies utilizing flow cytometry have demonstrated that treatment with this compound leads to increased caspase 3/7 activity, suggesting activation of apoptotic pathways .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Indole derivatives are known for their broad-spectrum antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related indole compounds have shown promising results against various pathogens .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on HCT-116 colon cancer cells. The results indicated:

Treatment Concentration (µM)% Cell Viability
0.585%
1.070%
5.030%

This data suggests a dose-dependent reduction in cell viability, supporting the compound's potential as an anticancer agent .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action through receptor binding assays. The findings revealed:

Receptor TypeBinding Affinity (nM)
Serotonin 5-HT2A25
Serotonin 5-HT350

These results indicate a moderate binding affinity to serotonin receptors, which may contribute to its pharmacological effects .

Q & A

Q. How can researchers validate the absence of synthetic byproducts in final compounds?

  • Answer : Combine LC-MS/MS with charged aerosol detection (CAD) to detect non-UV-active impurities. Use 1H NMR line-shape analysis to identify residual solvents or unreacted intermediates. Cross-validate with elemental analysis for C/H/N content .

Q. What statistical approaches address variability in dose-response assays?

  • Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use replicate experiments (n ≥ 3) and report confidence intervals. Outlier detection (e.g., Grubbs' test) ensures data robustness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide
Reactant of Route 2
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N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide

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